molecular formula C8H7NO2 B1600913 5-Methylbenzo[d]isoxazol-3(2H)-one CAS No. 65685-49-6

5-Methylbenzo[d]isoxazol-3(2H)-one

Cat. No.: B1600913
CAS No.: 65685-49-6
M. Wt: 149.15 g/mol
InChI Key: OBDYDBSQRSCQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisoxazoles It is characterized by a fused benzene and isoxazole ring system with a methyl group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the desired benzisoxazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methylbenzo[d]isoxazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]isoxazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzisoxazole: Lacks the methyl group at the 5-position.

    5-Chlorobenzo[d]isoxazol-3(2H)-one: Contains a chlorine atom instead of a methyl group.

    5-Nitrobenzo[d]isoxazol-3(2H)-one: Contains a nitro group at the 5-position.

Uniqueness

5-Methylbenzo[d]isoxazol-3(2H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with biological targets.

Biological Activity

5-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising a benzene ring fused with an isoxazole moiety. The presence of a methyl group at the 5-position and a keto group at the 3-position contributes to its distinct chemical properties. This structural arrangement is believed to influence its biological activity, particularly in interactions with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering normal cellular functions. For instance, it has been shown to interact with metabolic enzymes, potentially affecting pathways relevant to cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound showed significant inhibitory effects on these cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In vitro studies have revealed the compound's antibacterial and antifungal activities. For example:

  • Tested Strains : Various bacterial and fungal strains were assessed.
  • Activity Results : Certain derivatives displayed high activity against all tested strains except Salmonella typhi, suggesting a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies. A comparison with similar compounds reveals insights into how structural modifications can enhance or diminish activity:

Compound NameSimilarity Index
5-Aminobenzo[d]isoxazol-3(2H)-one0.93
5-Bromobenzo[d]isoxazol-3(2H)-one0.88
5-Fluorobenzo[d]isoxazol-3(2H)-one0.86
6-Bromobenzo[d]isoxazol-3(2H)-one0.86
6-Methylbenzo[d]isoxazol-3(2H)-one0.86

The presence of electron-donating or withdrawing groups significantly influences the compound's biological activities, highlighting the importance of specific substitutions in optimizing efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of derivatives of this compound:

  • Anticancer Studies : A study reported that derivatives exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells, indicating potent anticancer potential.
  • Antimicrobial Efficacy : Another research effort evaluated a series of isoxazole derivatives, finding that specific structural modifications led to enhanced antibacterial activity against resistant strains .

Properties

IUPAC Name

5-methyl-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)8(10)9-11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDYDBSQRSCQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459349
Record name 5-Methylbenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-49-6
Record name 5-Methylbenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylbenzo[d]isoxazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Methylbenzo[d]isoxazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
5-Methylbenzo[d]isoxazol-3(2H)-one
Reactant of Route 4
5-Methylbenzo[d]isoxazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-Methylbenzo[d]isoxazol-3(2H)-one
Reactant of Route 6
5-Methylbenzo[d]isoxazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.